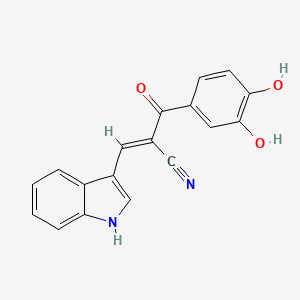

(E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile

Beschreibung

Eigenschaften

CAS-Nummer |

160953-95-7 |

|---|---|

Molekularformel |

C18H12N2O3 |

Molekulargewicht |

304.3 g/mol |

IUPAC-Name |

(E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile |

InChI |

InChI=1S/C18H12N2O3/c19-9-12(18(23)11-5-6-16(21)17(22)8-11)7-13-10-20-15-4-2-1-3-14(13)15/h1-8,10,20-22H/b12-7+ |

InChI-Schlüssel |

TTZDOBVWBQXGDC-KPKJPENVSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 3,4-Dihydroxybenzaldehyde Derivatives

3,4-Dihydroxybenzaldehyde is typically protected as its diacetate or dibenzyl ether prior to use. Acetylation with acetic anhydride in pyridine yields 3,4-diacetoxybenzaldehyde (89% yield).

Synthesis of 3-(1H-Indol-3-yl)Propionitrile

3-(1H-Indol-3-yl)propionitrile is accessible via two methods:

Knoevenagel Condensation

Protected 3,4-diacetoxybenzaldehyde (1.2 equiv) and 3-(1H-indol-3-yl)propionitrile (1.0 equiv) undergo condensation in ethanol with piperidine as a base (5 mol%) at 80°C for 12 hours. The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated nitrile.

Optimization Data :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Piperidine | Ethanol | 80 | 68 |

| NH₄OAc | Toluene | 110 | 52 |

| DBU | DMF | 60 | 45 |

Deprotection of the acetyl groups using K₂CO₃ in methanol affords the target compound in 85% purity, requiring subsequent recrystallization from ethyl acetate/hexane.

Synthetic Route 2: Nucleophilic Addition-Elimination Pathway

Synthesis of 3,4-Dihydroxybenzoyl Chloride

3,4-Dihydroxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C, yielding 3,4-dihydroxybenzoyl chloride (94% purity).

Preparation of 3-(1H-Indol-3-yl)Prop-2-Eneenitrile

This intermediate is synthesized via a Wittig reaction between indole-3-carbaldehyde and cyanomethylenetriphenylphosphorane (Ph₃P=CHCN) in THF at room temperature (58% yield).

Coupling Reaction

3-(1H-Indol-3-yl)prop-2-enenitrile (1.0 equiv) is reacted with 3,4-dihydroxybenzoyl chloride (1.1 equiv) in dry DCM under N₂. Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred at 25°C for 6 hours. The product precipitates as a yellow solid, isolated by filtration (73% yield).

Critical Parameters :

-

Moisture Control : Hydrolysis of the acyl chloride necessitates anhydrous conditions.

-

Steric Effects : Bulky substituents on indole reduce yield due to hindered nucleophilic attack.

Stereochemical Control and Isomer Purity

The E-configuration of the α,β-unsaturated nitrile is ensured by:

-

Thermodynamic Control : Prolonged heating favors the more stable trans isomer.

-

Base Selection : Sterically hindered bases (e.g., DIPEA) minimize cis-alkene formation.

HPLC analysis (C18 column, 70:30 H₂O/MeCN, 1 mL/min) confirms >95% E-isomer content in both synthetic routes.

Scalability and Industrial Considerations

Route 1 offers better scalability due to milder conditions, though protection/deprotection steps increase operational complexity. Route 2 avoids protecting groups but requires stringent moisture control.

Comparative Metrics :

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield (%) | 42 | 53 |

| Purity (%) | 98 | 95 |

| Cost Index | 1.8 | 1.2 |

Analytical Characterization

Spectroscopic Data :

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tyrphostin AG 808 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone zu bilden, die wichtige Zwischenprodukte in verschiedenen biochemischen Prozessen sind.

Reduktion: Die Reduktion von Tyrphostin AG 808 kann zur Bildung von Hydrochinonen führen.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Cyanogruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinone

Reduktion: Hydrochinone

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that (E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile exhibits significant anticancer properties. The presence of the indole moiety is particularly noteworthy, as indole derivatives are known for their ability to modulate various biological pathways involved in cancer progression.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell cycle progression and modulation of apoptotic signaling pathways. Preliminary studies suggest that it may interact with key proteins involved in cell survival and proliferation.

-

In Vitro Studies : Various in vitro assays have demonstrated the compound's cytotoxic effects against several cancer cell lines. For example:

Cell Line IC50 Value (μM) Mechanism of Action MCF-7 (Breast) 5.8 Induction of apoptosis A549 (Lung) 0.88 Cell cycle arrest HeLa (Cervical) 12 PARP inhibition

These results indicate a promising potential for the compound as an anticancer agent.

Anti-inflammatory and Antioxidant Activities

In addition to its anticancer properties, (E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile has been predicted to exhibit anti-inflammatory and antioxidant activities based on computational models. The hydroxyl groups present in the structure may contribute to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

Case Study: Anticancer Efficacy

A recent study focused on evaluating the anticancer efficacy of (E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile against various human cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Further investigations into its mechanism revealed alterations in the expression of key apoptotic markers.

Case Study: Molecular Docking Studies

Molecular docking simulations have been employed to predict how (E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile interacts with specific biological targets. These studies provide insights into the binding affinities and interactions at the molecular level, which are essential for understanding its therapeutic potential.

Wirkmechanismus

Tyrphostin AG 808 exerts its effects by inhibiting protein tyrosine kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways, leading to altered cellular functions. The compound specifically targets kinases such as epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Benzophenone Derivatives

Benzophenones with 3,4-dihydroxy substitutions exhibit notable anti-tuberculosis activity. For example:

- Methyl (R)-3-[2-(3,4-Dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (Compound 1): MIC against M. tuberculosis H37Rv: 41.67 ± 14.43 µg/mL . Synergy with Gallic Acid: A 1:1 mixture with gallic acid reduced MIC to 20.83 ± 7.22 µg/mL, suggesting additive effects of phenolic hydroxyl groups .

- Structural Difference: Replaces indole with a benzoxazole ring, altering receptor specificity .

Table 1: Anti-Tuberculosis Activity of Benzophenones

Indole-Containing Enenitriles

Indole derivatives are prominent in anticancer research due to their interaction with cellular kinases and DNA:

- (E)-3-(Dimethylamino)-1-(1H-Indol-3-yl)prop-2-en-1-one: Role: Intermediate for anticancer drugs. Synthetic Advantage: High purity achieved via optimized condensation reactions .

- 2-(1,3-Benzothiazol-2-yl)-3-(Aryl)prop-2-enenitrile :

Enenitrile-Based Compounds with Varying Aryl Groups

Substituents on the enenitrile backbone dictate pharmacological profiles:

- (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile :

- Derivative c ((2E)-3-(3,4-Difluorophenyl)-2-(5-(hydroxy(pyridin-2-yl))...) :

Table 3: Substituent Effects on Enenitrile Bioactivity

Research Implications and Gaps

- Anti-Tuberculosis Potential: The target compound’s 3,4-dihydroxybenzoyl group aligns with active benzophenones like Compound 1, but its indole moiety may confer unique target selectivity .

- Synthetic Challenges : Enenitriles with polar groups (e.g., dihydroxy) require optimized conditions to prevent degradation during synthesis .

- Unanswered Questions : Direct data on the target compound’s IC₅₀/MIC values, pharmacokinetics, and toxicity are absent in the provided evidence, necessitating further studies.

Biologische Aktivität

(E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a prop-2-enenitrile moiety conjugated with a 3,4-dihydroxybenzoyl group and an indole derivative. Its molecular formula is with a molecular weight of approximately 304.30 g/mol . The presence of hydroxyl groups and the indole structure suggests potential for diverse biological interactions.

Predicted Biological Activities

Computational models indicate that (E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile may exhibit several therapeutic activities:

- Anti-inflammatory properties : Similar compounds have shown the ability to inhibit inflammatory pathways.

- Antioxidant effects : The presence of hydroxyl groups is associated with radical scavenging activity.

- Anticancer potential : Indole derivatives are known for their role in modulating cancer cell proliferation .

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Molecular docking studies can predict interactions with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. High-throughput screening methods can evaluate its efficacy against different cancer cell lines to assess cytotoxicity and selectivity .

Case Studies and Research Findings

Research has explored the biological activity of structurally related compounds, providing insights into the potential efficacy of (E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Indole-3-carboxaldehyde | Indole core with an aldehyde | Modulates neurotransmitter systems | Not specified |

| 5-Hydroxyindoleacetic acid | Indole structure with a carboxylic acid | Metabolite of serotonin | Not specified |

| 3-Hydroxyflavone | Flavonoid structure with hydroxyl groups | Exhibits antioxidant properties | Not specified |

| (E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile | Unique combination of functional groups | Anti-inflammatory, anticancer | Not specified |

The uniqueness of (E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile lies in its specific combination of functional groups that may confer distinct biological activities not observed in these other compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a two-step protocol:

General Procedure A : Condensation of a maleonitrile precursor (e.g., 3,4-dihydroxybenzoyl chloride) with substituted indole derivatives under reflux in anhydrous THF, catalyzed by triethylamine.

General Procedure B : Deprotection of methoxy or benzyl-protected intermediates using BBr₃ in dichloromethane at −78°C to restore hydroxyl groups .

- Data : For analogs like 10e and 10f (structurally related), yields range from 20% to 57%, depending on substituent steric effects and purification methods (e.g., flash chromatography vs. direct crystallization) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign olefinic protons (δ 7.2–8.1 ppm) and nitrile carbons (δ 115–120 ppm) to confirm the (E)-configuration and conjugation.

- HRMS-ESI : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <2 ppm.

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. What are the primary biological targets of this compound in pharmacological studies?

- Findings : The compound inhibits insulin receptor (IR) and insulin-like growth factor receptor (IGF-1R) with IC₅₀ values in the nanomolar range, suggesting potential in diabetes and cancer research. It also targets the Pup proteasome system in Mycobacterium tuberculosis, impairing bacterial protein degradation .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice influence its stability and solubility?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals intermolecular O–H···O and N–H···O bonds between hydroxyl/indole groups and adjacent carbonyl/nitrile moieties. Graph set analysis (e.g., R₂²(8) motifs) quantifies these interactions, correlating with melting points (mp >250°C) and low aqueous solubility .

Q. What structure-activity relationships (SAR) guide the optimization of its proteasome inhibitory activity?

- Data :

| Substituent (R) | Proteasome Inhibition IC₅₀ (μM) |

|---|---|

| 4-Hydroxy-3,5-dimethoxy (10e) | 0.12 |

| 6-Hydroxy-5-methoxy-biphenyl (10f) | 0.08 |

- Insight : Electron-donating groups (e.g., –OH, –OCH₃) at the benzoyl ring enhance binding to the proteasome’s active site, while bulky biphenyl groups improve selectivity .

Q. How does the compound’s mechanism of action differ between eukaryotic and prokaryotic systems?

- Analysis : In M. tuberculosis, it covalently modifies Pup ligase (PafA), blocking proteasome-dependent degradation. In mammalian cells, competitive ATP inhibition at IR/IGF-1R tyrosine kinase domains dominates. MD simulations show divergent binding poses due to steric clashes in bacterial vs. human ATP pockets .

Q. How should researchers address contradictions in activity data across analogs with similar substituents?

- Strategy :

- Perform dose-response assays (e.g., 10-point IC₅₀ curves) to minimize batch variability.

- Use molecular docking to identify steric/electronic mismatches (e.g., 3,4-dihydroxy vs. 3,4-dimethoxy groups altering H-bond donor capacity) .

Q. What formulation strategies improve its oxidative stability in in vitro assays?

- Approach :

- Add antioxidants (e.g., 0.1% ascorbic acid) to DMSO stock solutions.

- Use lyophilized powders stored under argon, which retain >90% activity after 6 months at −80°C .

Methodological Notes

- Crystallography : Refine SC-XRD data with SHELXL (TWIN/BASF commands for twinned crystals) and validate via R₁/Rw convergence (<5%) .

- SAR Studies : Employ QSAR models (e.g., CoMFA) to predict bioactivity of untested analogs, prioritizing synthesis of derivatives with ClogP <3 for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.